Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1119451-19-2
VCID: VC2305316
InChI: InChI=1S/C17H33N3O2/c1-3-22-17(21)20-13-7-16(8-14-20)18-9-4-10-19-11-5-15(2)6-12-19/h15-16,18H,3-14H2,1-2H3
SMILES: CCOC(=O)N1CCC(CC1)NCCCN2CCC(CC2)C
Molecular Formula: C17H33N3O2
Molecular Weight: 311.5 g/mol

Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate

CAS No.: 1119451-19-2

Cat. No.: VC2305316

Molecular Formula: C17H33N3O2

Molecular Weight: 311.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate - 1119451-19-2

Specification

CAS No. 1119451-19-2
Molecular Formula C17H33N3O2
Molecular Weight 311.5 g/mol
IUPAC Name ethyl 4-[3-(4-methylpiperidin-1-yl)propylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C17H33N3O2/c1-3-22-17(21)20-13-7-16(8-14-20)18-9-4-10-19-11-5-15(2)6-12-19/h15-16,18H,3-14H2,1-2H3
Standard InChI Key BQWFGWMYGDUCPT-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC(CC1)NCCCN2CCC(CC2)C
Canonical SMILES CCOC(=O)N1CCC(CC1)NCCCN2CCC(CC2)C

Introduction

Physicochemical Properties

The compound exhibits several notable physicochemical properties that influence its behavior in biological systems and its potential applications in pharmaceutical research. Table 1 summarizes the key physicochemical properties of Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate based on computed values.

Table 1: Physicochemical Properties of Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate

PropertyValueSource
Molecular Weight311.5 g/mol
XLogP3-AA2.3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count7
Topological Polar Surface Area44.8 Ų
Heavy Atom Count22
Hazard ClassIrritant

The compound's moderate lipophilicity (XLogP3-AA of 2.3) suggests a balanced distribution between aqueous and lipid phases, which is favorable for drug-like compounds . With one hydrogen bond donor and four acceptors, it has the potential to form interactions with biological macromolecules. The relatively high number of rotatable bonds (7) indicates significant conformational flexibility, which could allow the molecule to adapt its shape to fit binding sites on target proteins .

CompoundStructural SimilarityKnown ApplicationsReference
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylateContains ethyl piperidine-1-carboxylate moietyExperimental drug candidate
4-(4-methylpiperazin-1-yl)piperidine derivativesContains methylpiperidine groupKinase inhibitors, ALK inhibitors
Piperidine derivatives with phenyl substitutionCore piperidine structureκ opioid receptor antagonists

Research Gaps and Future Directions

Despite its commercial availability and potential pharmaceutical applications, there are significant gaps in the published literature regarding Ethyl 4-{[3-(4-methylpiperidin-1-YL)propyl]-amino}piperidine-1-carboxylate. Future research directions could include:

Structure-Activity Relationship Studies

Investigating the pharmacological activity of this compound and its derivatives could provide valuable insights into structure-activity relationships. Modifications of various structural elements (e.g., altering the linker length, substituting the ethyl carboxylate, or modifying the 4-methyl group) could yield compounds with enhanced activity or selectivity for specific biological targets.

Mechanism of Action Investigations

If biological activity is identified, studies to elucidate the mechanism of action would be valuable. The compound's structural features suggest potential interactions with various biological targets, including:

  • G-protein coupled receptors, particularly those that interact with amine-containing ligands

  • Enzymes involved in neurotransmitter metabolism

  • Ion channels that respond to piperidine-containing compounds

Drug Delivery Applications

The balanced lipophilicity and presence of the ethyl carboxylate group suggest potential applications in prodrug design or drug delivery systems. Research into the compound's stability in biological systems and its potential for enzymatic modification could yield insights into its utility in these areas.

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